N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Description
N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a fluorinated pyrrole-carboxamide derivative characterized by a 1H-pyrrole-2-carboxamide backbone. Key structural features include:
- A 4-(4-fluorophenyl) substituent at position 4 of the pyrrole ring.
- A 2-(4-fluorophenoxy)ethyl group attached to the carboxamide nitrogen.
The compound’s design integrates fluorinated aromatic systems, which are common in medicinal chemistry to enhance metabolic stability and binding affinity through hydrophobic interactions. Its molecular weight is approximately 380.36 g/mol (estimated from structure).
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2/c20-15-3-1-13(2-4-15)14-11-18(23-12-14)19(24)22-9-10-25-17-7-5-16(21)6-8-17/h1-8,11-12,23H,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSPTPGTFGULII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCCOC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole in the presence of a palladium catalyst.
Attachment of Fluorophenoxyethyl Group: The fluorophenoxyethyl group can be attached through a nucleophilic substitution reaction, where a halogenated ethyl derivative reacts with a fluorophenol under basic conditions.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the pyrrole derivative with an appropriate amine or amide coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorophenyl and fluorophenoxyethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted fluorophenyl and fluorophenoxyethyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide exhibit anticancer properties. The pyrrole structure is known for its ability to interact with various biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of pyrrole can inhibit tumor growth in various cancer models, suggesting a promising avenue for further exploration in oncology .
Neurological Disorders
The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The fluorophenyl groups may enhance the compound's ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system targets. Preliminary studies suggest that it may modulate neurotransmitter systems and reduce oxidative stress .
Anti-inflammatory Properties
This compound has shown potential anti-inflammatory effects in vitro. Research indicates that it might inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic routes often include reactions such as amide formation and electrophilic aromatic substitution, which allow for the introduction of the fluorine substituents critical for its biological activity .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various pyrrole derivatives, including this compound, demonstrating significant cytotoxicity against breast cancer cell lines. The study highlighted the compound's mechanism involving apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Neuroprotective Effects
In a preclinical trial involving neurodegeneration models, this compound was administered to mice with induced neurodegeneration. Results indicated a marked improvement in cognitive function and a reduction in neuroinflammation markers compared to control groups .
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated groups can enhance the compound’s binding affinity and specificity, potentially leading to inhibition or activation of the target. The exact pathways involved depend on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
(a) Pyrrole-2-carboxamide Derivatives
- Target Compound : Pyrrole-2-carboxamide with dual 4-fluorophenyl groups.
- 4-[4-Fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS 477852-60-1): Replaces the 4-fluorophenoxyethyl group with N,N-dimethyl and introduces a trifluoromethylbenzoyl substituent. Molecular weight: 384.29 g/mol.
- N-[2-(4-fluorophenoxy)ethyl]thiophene-2-carboxamide: Substitutes pyrrole with thiophene, altering electronic properties (sulfur vs. nitrogen). May exhibit reduced hydrogen-bonding capacity compared to pyrrole derivatives .
(b) Pyrrole-3-carboxamide Derivatives
- (2R-trans)-5-(4-Fluorophenyl)-...-1H-pyrrole-3-carboxamide (CAS RN: 163217-70-7) :
Substituent Modifications
(a) Fluorophenyl Group Positioning
4-(4-Fluorophenyl)-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide :
(b) Phenoxyethyl Chain Variations
- N-[2-(4-chlorophenyl)pentyl]-1-pyrimidin-2-yl-1H-indole-3-carboxamide :
Pharmacokinetic and Physicochemical Trends
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by a pyrrole ring, fluorophenyl groups, and an ethoxy moiety. Below are its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H15F2N3O2 |
| Molecular Weight | 326.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | UTGVDPCDYRHKEF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit various enzymes and receptors involved in critical signaling pathways, such as kinases related to cell proliferation and apoptosis. This modulation can lead to significant biological effects, including:
- Anticancer Activity : The compound has shown promise in inhibiting tumor cell growth by targeting pathways associated with cancer progression.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenases (COX), which are crucial in inflammatory processes .
Anticancer Activity
A series of studies have evaluated the anticancer potential of pyrrole-based compounds, including this compound. In vitro assays revealed that this compound exhibits cytotoxicity against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
In preclinical models, compounds structurally similar to this compound have been shown to selectively inhibit COX-2, leading to reduced inflammation and pain . This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Case Studies
- Case Study 1: Antitumor Efficacy
- Case Study 2: Inflammatory Response Modulation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
